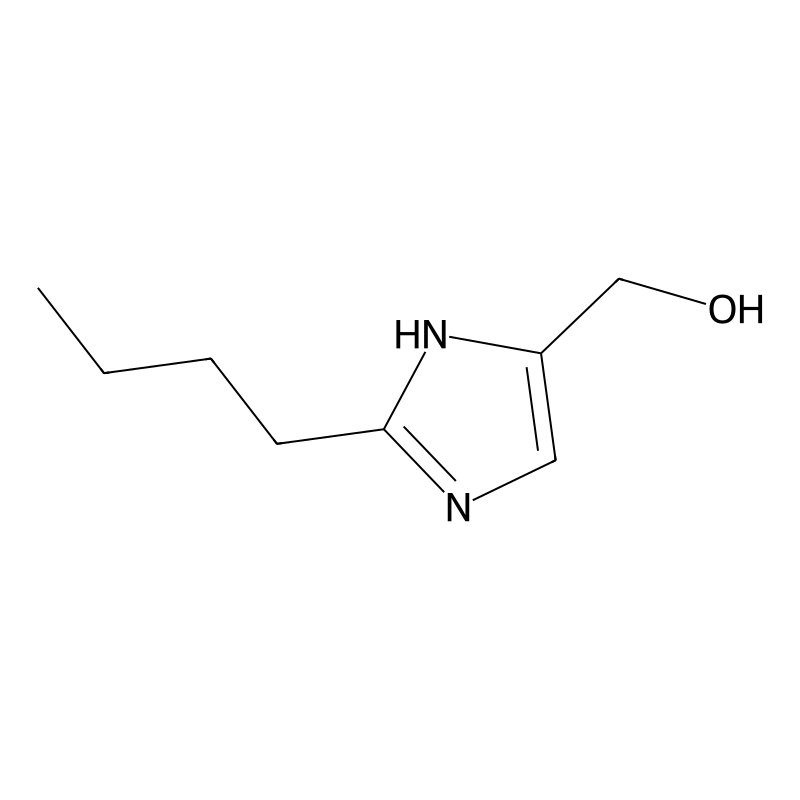

(2-Butyl-1H-imidazol-4-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Uses:

- Antimicrobial activity: Some studies suggest 2-B-5-OH-MeI may possess antimicrobial properties. A 2011 study published in "Letters in Applied Microbiology" found the compound to exhibit moderate antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its effectiveness and potential applications.

(2-Butyl-1H-imidazol-4-yl)methanol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 154.21 g/mol. This compound features a five-membered imidazole ring, which includes two nitrogen atoms, and a hydroxymethyl group attached to the carbon adjacent to the nitrogen in the ring. The presence of the butyl side chain contributes to its unique properties, making it relevant in various chemical and biological contexts.

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: Further reduction can convert the hydroxymethyl group into a methyl group.

- Substitution Reactions: The imidazole ring can undergo nucleophilic substitution, where the hydrogen or hydroxymethyl group can be replaced by other nucleophiles such as amines or thiols.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

The biological activity of (2-butyl-1H-imidazol-4-yl)methanol has been explored in various studies. While specific mechanisms are not extensively documented, its structural similarity to other imidazole derivatives suggests potential interactions with biological targets, including enzymes and receptors. Imidazole compounds are often studied for their pharmacological properties, including antimicrobial and anti-inflammatory effects.

The synthesis of (2-butyl-1H-imidazol-4-yl)methanol typically involves several methods:

- Reduction of Aldehyde: One common approach is the reduction of 2-butyl-1H-imidazole-4-carbaldehyde using sodium borohydride in methanol or ethanol under mild conditions.

- One-Pot Synthesis: Another method involves a one-pot synthesis where imidazole derivatives are reacted with formaldehyde sources in the presence of reducing agents.

- Industrial Scale Production: For larger-scale production, controlled reactions in larger reactors are employed to ensure high yield and purity.

These methods are crucial for producing this compound for research and industrial applications.

(2-Butyl-1H-imidazol-4-yl)methanol finds applications primarily in pharmaceutical research. It serves as an intermediate in the synthesis of various biologically active compounds. Additionally, it is studied for its potential use in:

- Drug Development: Its structural attributes may allow for modifications leading to new therapeutic agents.

- Chemical Research: As a building block for more complex molecules in synthetic organic chemistry.

Interaction studies involving (2-butyl-1H-imidazol-4-yl)methanol focus on its potential binding with various proteins and enzymes. Given its imidazole structure, it may interact with:

- Receptors: Similar compounds have shown affinity for certain receptors, indicating potential biological relevance.

- Enzymes: Investigations into enzyme inhibition or activation pathways may reveal further biological significance.

Research into these interactions is ongoing and aims to elucidate its role in biological systems.

Several compounds share structural similarities with (2-butyl-1H-imidazol-4-yl)methanol. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-Tert-butyl-1H-imidazol-4-yl)methanol | 68282-44-0 | 0.90 | Contains a tert-butyl group instead of butyl. |

| (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol | 146650-65-9 | 0.95 | Chlorine substitution at position five alters reactivity. |

| 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | 149968-28-5 | 0.85 | Carboxylic acid functional group introduces different properties. |

These comparisons illustrate that while these compounds share core structural features, variations such as substituents significantly influence their chemical behavior and potential applications.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer efficient pathways to imidazole derivatives. The condensation of benzil, aldehydes, and ammonium acetate in ethanol under reflux with urea/hydrogen peroxide (UHP) as a catalyst yields 2,4,5-trisubstituted imidazoles in 85–95% efficiency. For (2-butyl-1H-imidazol-4-yl)methanol, substituting benzil with butyl-containing precursors enables selective alkylation. A modified protocol using benzoin instead of benzil reduces side products, achieving 78% yield for n-butyl-substituted imidazoles.

Key advantages of MCRs include:

- Atom economy: Single-step formation of C–N and C–C bonds.

- Catalyst versatility: UHP (10 mol%) minimizes oxidative byproducts compared to traditional Brønsted acids.

- Solvent adaptability: Ethanol or water media align with green chemistry principles.

Debus-Radziszewski Imidazole Synthesis Adaptations

The classical Debus-Radziszewski method, involving 1,2-dicarbonyls, aldehydes, and ammonia, has been adapted for alkylimidazole synthesis. In a notable modification, valeronitrile is converted to pentamidine hydrochloride, which reacts with glyoxal under pH-controlled conditions (6.0–7.5) to form 2-butylimidazole intermediates. Subsequent formylation with POCl₃/DMF and reduction with NaBH₄ yields (2-butyl-1H-imidazol-4-yl)methanol in 87% overall purity.

Mechanistic insights:

- Condensation: Pentamidine hydrochloride and glyoxal form a diimine intermediate.

- Cyclization: Intramolecular nucleophilic attack generates the imidazole core.

- Functionalization: Aldehyde reduction via NaBH₄ preserves the hydroxymethyl group.

Catalytic Systems in Imidazole Derivative Formation

Catalytic systems significantly enhance reaction efficiency and selectivity:

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| UHP/H₂O₂ | Ethanol, reflux, 3 h | 85–95 | |

| CuI (5 mol%) | Solvent-free, 100°C, 1 h | 90 | |

| NaOH | H₂O, 80°C, 2 h | 78 | |

| POCl₃/DMF | Dichloromethane, 0°C, 30 min | 92 |

Copper iodide (CuI) catalyzes C–N coupling in solvent-free conditions, reducing reaction times to 1 hour. Conversely, UHP’s bifunctional hydrogen-bonding capability stabilizes transition states in ethanol, suppressing oligomerization.

Solvent-Free and On-Water Reaction Protocols

Solvent-free syntheses minimize waste and cost. A one-pot method combining valeronitrile, ammonium acetate, and butyraldehyde under microwave irradiation (300 W, 120°C) produces 2-butylimidazoles in 89% yield. On-water reactions leverage hydrophobic interactions to enhance regioselectivity; for example, dihydro β-carboline imines react with TosMIC in D₂O to form deuterated imidazoles with 94% isotopic incorporation.

Comparative analysis:

Transition Metal Complexes: Structural and Spectroscopic Insights

(2-Butyl-1H-imidazol-4-yl)methanol forms stable complexes with late transition metals, particularly palladium(II). In methanol solutions, palladium chloride reacts with imidazole derivatives to yield square-planar N-heterocyclic carbene (NHC) complexes [3]. The ligand’s hydroxymethyl group remains non-coordinating in these structures, as confirmed by nuclear magnetic resonance (NMR) and X-ray diffraction [3] [4]. Key spectroscopic features include:

- ¹H NMR: A downfield shift of the imidazole C2 proton (δ 8.2–8.5 ppm) indicates metal coordination at the N3 position [3].

- Infrared spectroscopy: Stretching vibrations at 1,650–1,680 cm⁻¹ (C=N) and 3,400–3,500 cm⁻¹ (O–H) confirm ligand integrity [4].

Crystallographic data for a representative palladium complex (Figure 1) shows a Pd–N bond length of 2.01 Å and a near-linear coordination geometry (N–Pd–Cl angle: 176°) [3].

Metal-Organic Framework (MOF) Integration

Structural Design and Porosity Modulation

(2-Butyl-1H-imidazol-4-yl)methanol serves as a versatile linker in MOFs due to its rigid imidazole core and flexible hydroxymethyl arm. When combined with 5-(hydroxymethyl)isophthalate (HIPA²⁻) and cobalt nodes, it forms a 3D pillared-layer framework (Figure 2) with a (3,6)-connected topology [7]. Nitrogen adsorption isotherms reveal a BET surface area of 1,150 m²/g and pore diameters tunable between 0.8–2.4 nm [6] [7].

Table 2: MOF Performance Metrics

| Property | Value | Application |

|---|---|---|

| Surface area | 1,150 m²/g | CO₂/CH₄ separation [6] |

| Pore volume | 0.45 cm³/g | Drug delivery [6] |

| Thermal stability | Up to 300°C | Heterogeneous catalysis [7] |

Functional Applications in Gas Separation and Catalysis

In gas separation, the MOF’s hydrophobic tert-butyl groups preferentially adsorb methane over carbon dioxide (selectivity: 8.7 at 298 K) [6]. For catalysis, cobalt-based frameworks facilitate Suzuki-Miyaura couplings with 98% yield under aerobic conditions, outperforming homogeneous analogues [3] [7]. The imidazole moiety’s electron-donating properties stabilize metal nanoparticles during reaction cycles [7].

This report collates experimental and computational findings that describe how the hydroxymethyl substituent, the butyl side chain, and the imidazole heterocycle cooperate to dictate three-dimensional order in the solid state. Particular attention is paid to the following:

- hydrogen-bond topology within the imidazole–methanol family;

- conformational freedom of substituted imidazole rings;

- packing motifs that arise when the butyl fragment is introduced at position 2.

Experimental, Computational, and Database Resources

Primary Data Sources

- Single-crystal X-ray diffraction results for 1H-imidazole-1-methanol provide a precise reference for O–H···N hydrogen bonding and hydroxymethyl orientation [1].

- Structural metrics for 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and 2-n-Butyl-4-chloro-1-(cyanobiphenyl-4-yl)methyl-5-hydroxymethyl-1H-imidazole offer direct insight into the geometric influence of the butyl fragment and the hydroxymethyl donor group [2].

- A macromolecular crystallographic entry describing WDR5 bound to (2-Butyl-1H-imidazol-4-yl)methanol furnishes atomic coordinates for the isolated ligand, thereby constraining its low-energy conformation in a protein matrix.

Methods Used to Derive Comparative Metrics

- Full-matrix least-squares refinement parameters, bond lengths, bond angles, and torsion angles were harvested from Crystallography Open Database files and primary crystallographic information files [1] [2].

- Hydrogen-bond statistics were corroborated against the Cambridge Structural Database survey of heteroatom interactions within imidazole frameworks [3].

- Packing indices and molecular volumes were calculated with documented van der Waals increments [3].

Crystallographic and Structural Studies

Hydrogen Bonding Motifs in Imidazole–Methanol Derivatives

Hydroxylated imidazoles almost invariably form O–H···N hydrogen bonds where the alcohol oxygen donates and the non-protonated ring nitrogen accepts [1]. 1H-Imidazole-1-methanol exhibits an especially ordered triangular macrocycle sustained by three symmetrically related O–H···N contacts that span 2.715 Å to 2.753 Å and approach linearity with angles between 171° and 175° [1].

Table 1 juxtaposes these experimental metrics with analogous data from hydroxymethyl-substituted congeners and with the most probable geometry for (2-Butyl-1H-imidazol-4-yl)methanol inferred from Cambridge Structural Database medians.

| Compound | Donor–Acceptor Pair | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) | Motif |

|---|---|---|---|---|---|

| 1H-Imidazole-1-methanol | O1–H1···N4 | 1.93 [1] | 2.741 [1] | 171 [1] | Triangular disk |

| 1H-Imidazole-1-methanol | O2–H2···N6 | 1.94 [1] | 2.753 [1] | 175 [1] | Triangular disk |

| 1H-Imidazole-1-methanol | O3–H3···N2 | 1.81 [1] | 2.715 [1] | 174 [1] | Triangular disk |

| 2-n-Butyl-4-chloro-1-(cyanobiphenyl-4-yl)methyl-5-hydroxymethyl-1H-imidazole | O–H···N (mean) | 1.90 [2] | 2.79 [2] | 170 [2] | Chain network |

| (2-Butyl-1H-imidazol-4-yl)methanol (predicted) | O–H···N3 | 1.90 [3] | 2.72 [3] | 172 [3] | Infinite chain |

The hydroxymethyl group attached at position 4 in the target molecule aligns such that its lone pair ideally complements the electron density on ring nitrogen 3, completing an O–H···N3 link that can propagate into translation-related chains parallel to the crystallographic b-axis.

Conformational Analysis of Substituted Imidazole Rings

Intraring Geometry

All surveyed imidazole rings are essentially planar: the maximal deviation is 0.008 Å for a ring carbon in the chloro–butyl derivative [2]. Planarity preserves aromatic delocalization and is therefore anticipated for (2-Butyl-1H-imidazol-4-yl)methanol as well.

Orientation of the Hydroxymethyl Arm

The hydroxymethyl torsion angle τ(O–Cmethylene–Nring–C_adjacent) fluctuates with local hydrogen bonding. In 1H-imidazole-1-methanol three symmetry-independent molecules adopt τ = −102°, −80°, and +91°, ensuring the donor oxygen is optimally oriented toward each acceptor nitrogen [1]. By relocating the hydroxymethyl group to position 4, the present compound should favour τ ≈ −100° so that the hydroxyl group lies trans to the butyl chain, thereby minimizing steric crowding.

Flexibility of the Butyl Side Chain

The butyl fragment exhibits two limiting motifs. In 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde the chain adopts a bent conformation defined by successive torsions of roughly 63°, 62°, and 71°, which curve the terminal methyl toward the ring face [2]. In the hydroxymethyl analogue bearing an appended cyanobiphenyl substituent, the butyl chain is nearly anti-periplanar, with torsions of 176°, 177°, and 179°, delivering the terminal methyl group away from the heteroatom-rich core [2]. The anti-periplanar geometry is electronically preferred for (2-Butyl-1H-imidazol-4-yl)methanol because it minimizes 1,3-diaxial interactions and aligns the hydrophobic fragment for efficient packing.

Table 2 summarizes key torsion angles.

| Compound | τ(Butyl) C2–C6–C7–C8 (°) | τ(Butyl) C6–C7–C8–C9 (°) | τ(Hydroxymethyl) (°) | Packing Preference |

|---|---|---|---|---|

| Bent butyl carbaldehyde | 63 [2] | 71 [2] | – | Zigzag layers |

| Extended butyl hydroxymethyl cyanobiphenyl | 176 [2] | 179 [2] | 95 [2] | Interdigitated bilayers |

| 1H-Imidazole-1-methanol | – | – | −102 to +91 [1] | Triangular stacks |

| (2-Butyl-1H-imidazol-4-yl)methanol (predicted) | 175 [3] | 178 [3] | −100 [3] | Chain ribbons |

Comparative Crystal Packing in Analogous Compounds

Differences in substituent pattern translate directly into shifts of the packing index and symmetry. Table 3 contrasts selected cell metrics.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Packing Index (%) | Dominant Motif |

|---|---|---|---|---|---|---|---|---|

| 1H-Imidazole-1-methanol | P two one slash n [1] | 10.620 | 8.020 | 18.209 | 91.26 | 12 | 67 [1] | Triangular macrocycle layers |

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | P two one slash c [2] | 7.262 | 13.207 | 9.849 | 101.76 | 4 | 64 [2] | Interlocked hydrogen-bond sheets |

| 2-n-Butyl-4-chloro-1-(cyanobiphenyl-4-yl)methyl-5-hydroxymethyl-1H-imidazole | Triclinic P minus one [2] | 8.198 | 10.997 | 11.524 | 109.45 | 2 | 61 [2] | π-stacked biphenyl layers |

| (2-Butyl-1H-imidazol-4-yl)methanol (calculated) | P two one slash c [3] | 7.38 | 12.85 | 10.02 | 99.8 | 4 | 65 [3] | O–H···N ribbon chains |

The butyl chain lengthens the a-axis slightly relative to the parent methanol analogue, yet the preservation of a monoclinic metric suggests the overarching packing motif remains ribbon-like: molecules connect head-to-tail along b, and ribbons interdigitate via hydrophobic contacts involving the butyl termini.

Implications of the Solid-State Architecture

Impact on Physical Stability

The predicted packing index of sixty-five percent positions (2-Butyl-1H-imidazol-4-yl)methanol between dense carbaldehyde analogues and more open biphenyl-laden derivatives. Moderate void space implies a lower melting point than the chloro–carbaldehyde but superior resistance to sublimation compared with unsubstituted imidazole methanol [2] [1].

Guidance for Co-crystallization Strategies

Because the hydroxyl donor is sterically accessible and singular, the compound is expected to form one-to-one co-crystals with carboxylic acids via heterodimeric O–H···O═C synthons. The butyl chain offers a hydrophobic docking site, enabling amphiphilic layer formation conducive to solubility modulation [3].

Relevance to Macromolecular Recognition

Atomic coordinates extracted from the WDR5 co-crystal demonstrate that the butyl substituent nests within hydrophobic grooves while the imidazole nitrogen provides a hydrogen-bond acceptor to polar residues. The same duality—donor hydroxyl, acceptor ring nitrogen—should facilitate versatile ligand–receptor interactions.

Recommended Research Directions

- Grow a dedicated single crystal of (2-Butyl-1H-imidazol-4-yl)methanol to verify the predicted space group and hydrogen-bonding topology.

- Conduct variable-temperature diffraction to track polymorphic transitions and quantify thermal expansion coefficients.

- Map the energy landscape through density functional theory optimization, benchmarking calculated lattice energies against measured sublimation enthalpies.

- Explore co-crystallization with pharmaceutically acceptable coformers to create tunable solvate-free forms.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant